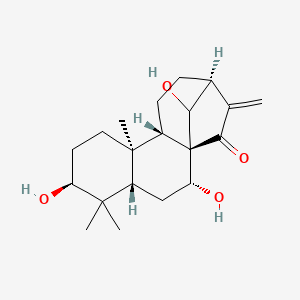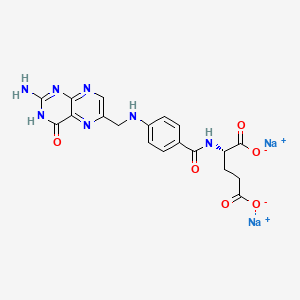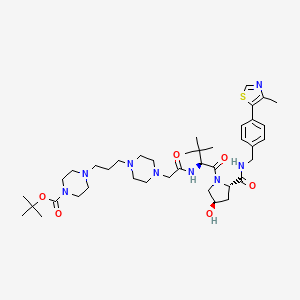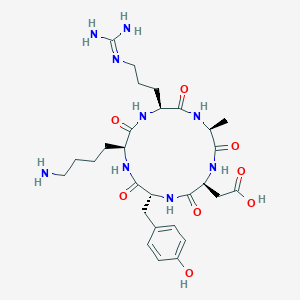
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-tyrosine, and lysine. This compound is known for its ability to bind to specific integrin receptors, making it a valuable tool in various scientific research fields, particularly in cancer therapy and drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino acids.
Cleavage: The final cyclic peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of advanced chromatographic techniques, such as HPLC, ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in targeted drug delivery and cancer therapy. It can be conjugated to liposomes or nanoparticles to target tumor cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) exerts its effects by binding to integrin receptors on the cell surface. This binding can activate or inhibit various signaling pathways, leading to changes in cell behavior. The peptide’s ability to target specific integrins makes it a valuable tool for studying cell adhesion, migration, and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val): Another cyclic peptide known for its integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Tyr-Cys): Similar structure but with different amino acid composition, leading to variations in binding affinity and specificity.
Uniqueness
Cyclo(Arg-Ala-Asp-(D-Tyr)-Lys) is unique due to its specific amino acid sequence, which provides distinct binding properties and biological activities. Its ability to target integrin receptors with high specificity makes it a valuable tool in various research and therapeutic applications .
Propriétés
Formule moléculaire |
C28H43N9O8 |
|---|---|
Poids moléculaire |
633.7 g/mol |
Nom IUPAC |
2-[(2S,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21-/m0/s1 |
Clé InChI |
FAILKIOFKCFNBU-KJRRRBQDSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




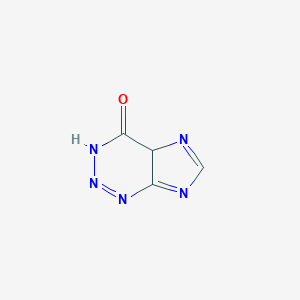

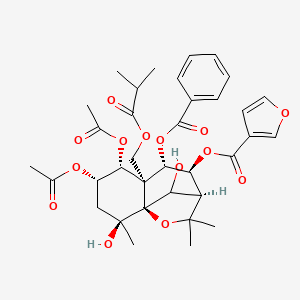


![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)

